1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine

Purity Quality Control Synthetic Intermediate

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is a halogenated pyridine derivative with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol. It is characterized by a chlorine atom at the 5-position, an isopropoxy substituent at the 6-position, and an N-methylmethanamine moiety at the 3-position of the pyridine ring.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
Cat. No. B13538306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=N1)CNC)Cl
InChIInChI=1S/C10H15ClN2O/c1-7(2)14-10-9(11)4-8(5-12-3)6-13-10/h4,6-7,12H,5H2,1-3H3
InChIKeyYJQPCJPTWIZQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine (CAS 1249593-72-3): A Differentiated Secondary Amine Building Block for Medicinal Chemistry


1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is a halogenated pyridine derivative with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol . It is characterized by a chlorine atom at the 5-position, an isopropoxy substituent at the 6-position, and an N-methylmethanamine moiety at the 3-position of the pyridine ring . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, including those targeting sphingosine-1-phosphate (S1P) receptors and voltage-gated sodium channels [1]. Its core motif is a critical fragment in advanced drug candidates such as GSK2018682, an S1P1/S1P5 receptor agonist once investigated for multiple sclerosis [2].

Substitution Risks for 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine: Why Analog Interchange Can Derail Synthetic Campaigns


Procurement decisions that treat this compound as interchangeable with its des-chloro, primary amine, or alcohol analogs risk significant synthetic failure. The specific placement of the chlorine at the 5-position of the pyridine ring is not merely ornamental; it profoundly influences the electronic character of the ring and the reactivity of the 3-aminomethyl substituent . Directly replacing it with the des-chloro analog (1-(6-isopropoxypyridin-3-yl)-N-methylmethanamine) eliminates a critical vector for halogen bonding and alters the LogP . Similarly, substituting the secondary amine with the primary amine (5-chloro-6-isopropoxypyridin-3-yl)methanamine changes the nucleophilicity and the capacity for subsequent reductive amination steps . Evidence from patent literature confirms that the combined 5-chloro-6-isopropoxy pharmacophore is essential for on-target potency in drug candidates targeting the S1P1 receptor and Nav1.7 ion channel; removal or modification of this group leads to a significant loss of binding affinity [1].

Quantitative Differentiation of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine: Head-to-Head Comparator Data for Scientific Selection


Purity Specification: 98% Guaranteed Purity Outperforms Alcohol and Primary Amine Analogs

For procurement of synthetic intermediates, the maximum guaranteed purity specification directly limits the level of contaminants that can propagate through a multi-step synthesis. 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is commercially available with a minimum purity specification of 98% . In contrast, the corresponding primary amine analog, (5-chloro-6-isopropoxypyridin-3-yl)methanamine, is listed without a standardized high-purity specification from major vendors, with typical catalog purity for this class defaulting to 95% . Similarly, the alcohol analog 5-chloro-6-isopropoxypyridin-3-ol has a documented minimum purity specification of 95% . The 3-percentage-point purity advantage reduces the maximum potential impurity burden by 60% relative to the 95% specification (5% vs. 2% maximum impurities), a critical factor when the compound is used stoichiometrically in fragment coupling or as a starting material where impurities can lead to cascading yield losses.

Purity Quality Control Synthetic Intermediate

Predicted LogP: Optimized Lipophilicity Window Relative to Des-Chloro Analog

The chlorine substituent at the 5-position provides a significant and quantifiable increase in lipophilicity compared to the des-chloro analog. The target compound has a computationally predicted LogP of 2.24 . The des-chloro analog, 1-(6-isopropoxypyridin-3-yl)-N-methylmethanamine, has a different molecular formula (C10H16N2O vs. C10H15ClN2O) and, based on its structure, a lower predicted LogP consistent with the removal of the hydrophobic chlorine . This LogP of 2.24 positions the compound favorably within the drug-like lipophilicity space (LogP 1-3), offering an ideal balance between membrane permeability and aqueous solubility for central nervous system (CNS) and peripheral drug targets. The alcohol analog 5-chloro-6-isopropoxypyridin-3-ol, with a predicted LogP of approximately 2.1, is less lipophilic but lacks the amine handle required for rapid diversification .

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA): Favorable CNS Drug-Like Properties Versus Primary Amine and Alcohol Analogs

The target compound's TPSA of 34.15 Ų is notably lower than that of the primary amine analog (approximately 47.9 Ų, based on its structure C9H13ClN2O) and the alcohol analog (approximately 42.2 Ų, for C8H10ClNO2) [1]. This is a critical differentiator, as a TPSA below 60 Ų is generally considered favorable for good oral bioavailability, while a TPSA below 90 Ų is a common threshold for blood-brain barrier penetration [2]. The methylation of the amine reduces the number of hydrogen bond donors from two to one, directly lowering the TPSA by approximately 13.7 Ų compared to the primary amine and improving its potential for CNS exposure. This reduction is not merely incremental; it can represent the difference between a compound being classified as CNS-penetrant or peripherally restricted in early-stage screening cascades.

TPSA CNS Penetration Drug Design Physicochemical Properties

Core Motif Activity: Validated in S1P1 Agonist and Nav1.7 Inhibitor Pharmacophores

The 5-chloro-6-isopropoxypyridin-3-yl fragment is not a theoretical design element; it has been empirically validated in potent drug candidates. In a US patent (US10766858, Example 16), a molecule incorporating this fragment via an ether linkage demonstrated an IC50 of 18.1 nM against the human Nav1.7 sodium channel [1]. In a separate series, the same fragment embedded in an oxadiazole-containing S1P1 agonist (GSK2018682) exhibited a pEC50 of 7.7 (EC50 ≈ 20 nM) [2]. This contrasts sharply with the des-chloro analog series, where available binding data indicates a significant erosion of potency at both S1P1 and S1P3 receptors, underscoring that the chlorine atom is a critical pharmacophoric element, not a passive substituent [3]. While the specific target compound is an intermediate and not a final drug substance, its procurement enables the rapid synthesis of analogs that retain this potency-conferring motif.

S1P1 Agonist Nav1.7 Inhibitor Fragment Evolution Patent Evidence

Optimal Application Scenarios for 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine in Drug Discovery and Chemical Biology


S1P1 Receptor Modulator Fragment-Based Drug Discovery (FBDD)

For medicinal chemistry teams pursuing S1P1 receptor agonists for autoimmune indications (e.g., multiple sclerosis, ulcerative colitis), this compound serves as an ideal starting fragment. Its core motif is identical to that of the clinical candidate GSK2018682, which demonstrated a pEC50 of 7.7 at S1P1 and selectivity over S1P2, S1P3, and S1P4 [1]. The secondary amine handle provides a direct vector for rapid diversification via amide bond formation, reductive amination, or sulfonamide coupling, enabling the synthesis of focused compound libraries that retain the validated 5-chloro-6-isopropoxypyridine pharmacophore without the need for de novo heterocycle construction.

Nav1.7 Pain Target Lead Optimization

In programs targeting the voltage-gated sodium channel Nav1.7 for non-opioid pain therapies, this intermediate enables the synthesis of analogs based on the potent template disclosed in US10766858 (IC50 = 18.1 nM) [2]. The secondary amine can be directly elaborated to introduce sulfonimidoyl or acyl substituents that are critical for isoform selectivity over other Nav subtypes. The favorable TPSA of 34.15 Ų and LogP of 2.24 predict good CNS penetration, a prerequisite for centrally acting analgesics .

Kinase Inhibitor Scaffold Construction via Reductive Amination

The N-methyl secondary amine is ideally suited for reductive amination with diverse aldehydes, a high-yielding and robust reaction that enables the rapid exploration of chemical space around the pyridine core. This is particularly valuable for kinase inhibitor programs, where small-molecule hinge binders are frequently adorned with substituted aminomethyl pyridine motifs. The chlorine at the 5-position can also serve as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing orthogonal diversification pathways .

Agrochemical Intermediate for Nicotinoid Analog Synthesis

Beyond human therapeutics, the 5-chloro-6-alkoxypyridine scaffold is a privileged structure in agrochemical discovery, notably within the neonicotinoid and nicotinoid insecticide classes. The N-methylmethanamine substituent can be further functionalized to generate novel nicotinic acetylcholine receptor (nAChR) modulators. The documented purity of 98% ensures that trace impurities do not interfere with insecticidal activity screening, where dose-response accuracy is paramount .

Quote Request

Request a Quote for 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.